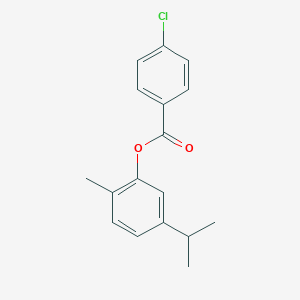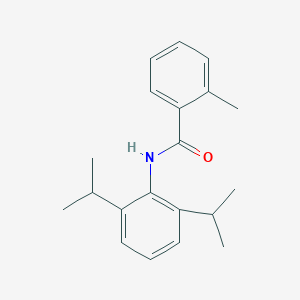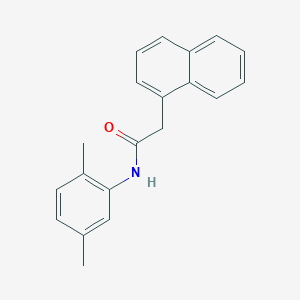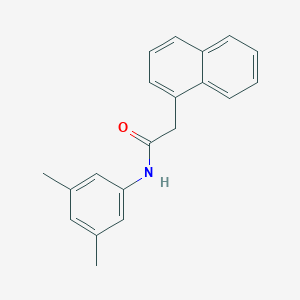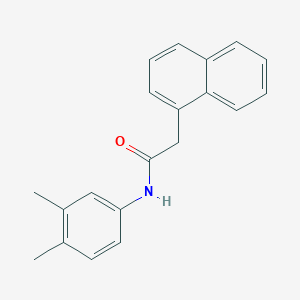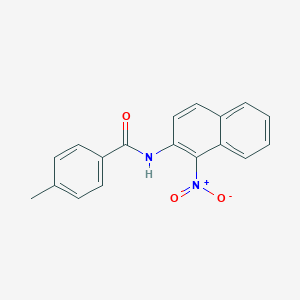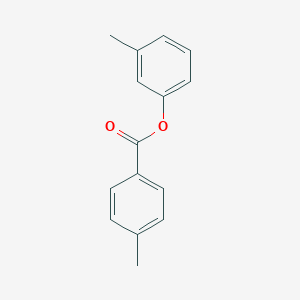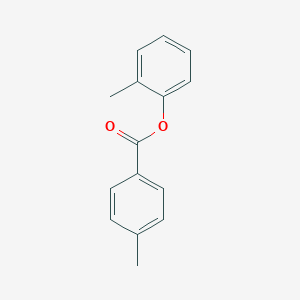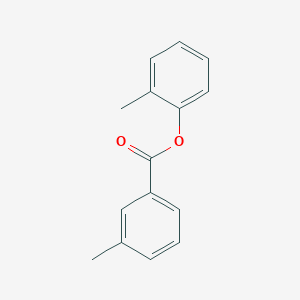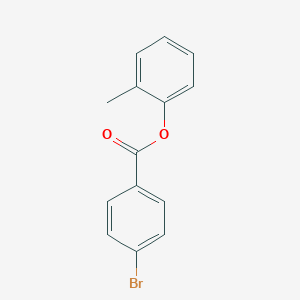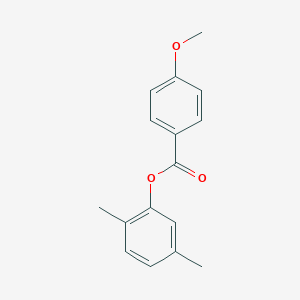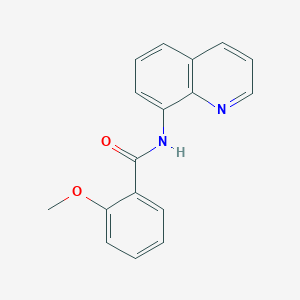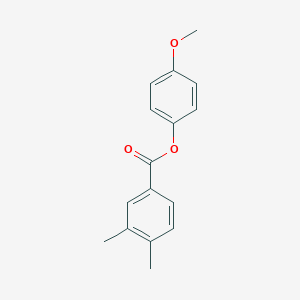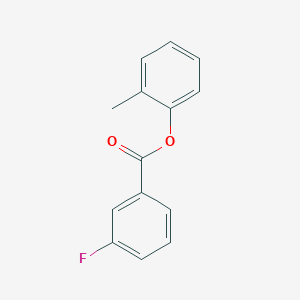
2-methylphenyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylphenyl 3-fluorobenzoate: is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.2343 g/mol This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a fluorine atom, and the esterification occurs with 2-methylphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ester group can be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Fluorobenzoic acid
Reduction: 3-Fluorobenzyl alcohol
Substitution: Various substituted fluorobenzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-methylphenyl 3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of fluorinated compounds .
Industry: In the petrochemical industry, fluorinated benzoic acids, including this compound, are used as tracers to monitor fluid flow and to study the behavior of reservoirs .
Wirkmechanismus
The mechanism of action of 2-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Fluorobenzoic acid: The parent compound, which lacks the ester group.
2-Fluorobenzoic acid: An isomer with the fluorine atom in the ortho position.
4-Fluorobenzoic acid: An isomer with the fluorine atom in the para position.
Uniqueness: 2-methylphenyl 3-fluorobenzoate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C14H11FO2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(2-methylphenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
InChI-Schlüssel |
SAXHXTXFTOJQBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


